2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
Description
2-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is a heterocyclic compound featuring a benzoimidazole core substituted with a sulfonyl-linked azetidine ring bearing a 3-(benzyloxy)benzoyl moiety.
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-23-11-10-22-21(23)29(26,27)19-13-24(14-19)20(25)17-8-5-9-18(12-17)28-15-16-6-3-2-4-7-16/h2-12,19H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHALFNSMBHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of 3-Hydroxybenzoic Acid
3-Hydroxybenzoic acid (10.0 g, 72.4 mmol) is dissolved in anhydrous DMF (100 mL) under nitrogen. Benzyl bromide (12.3 g, 72.4 mmol) and K₂CO₃ (15.0 g, 108.6 mmol) are added, and the mixture is stirred at 80°C for 12 hr. The product, 3-(benzyloxy)benzoic acid, is isolated by aqueous workup (yield: 92%).
Conversion to Acid Chloride
The benzoic acid derivative (8.5 g, 34.5 mmol) is treated with thionyl chloride (20 mL) at reflux for 2 hr. Excess SOCI₂ is removed under vacuum to yield 3-(benzyloxy)benzoyl chloride as a colorless oil (quantitative yield).
Preparation of Azetidin-3-amine Sulfonyl Intermediate
Sulfonylation of Azetidine
Azetidine (2.0 g, 34.5 mmol) in dichloromethane (50 mL) is cooled to 0°C. Imidazole-1-sulfonyl azide hydrogen sulfate (7.8 g, 34.5 mmol) is added portionwise, followed by triethylamine (4.8 mL, 34.5 mmol). After stirring at 25°C for 6 hr, the mixture is concentrated to afford azetidine-3-sulfonamide (yield: 78%).
Methylation of Imidazole
1H-Imidazole (4.1 g, 60.3 mmol) is treated with methyl iodide (8.5 g, 60.3 mmol) in DMF (50 mL) at 50°C for 4 hr. 1-Methyl-1H-imidazole is isolated by distillation (yield: 85%).
Coupling Sulfonamide to Imidazole
Azetidine-3-sulfonamide (5.0 g, 30.1 mmol) and 1-methyl-1H-imidazole (3.3 g, 39.1 mmol) are dissolved in acetonitrile (100 mL). K₂CO₃ (8.3 g, 60.2 mmol) is added, and the reaction is heated at 60°C for 12 hr. The product, 2-(azetidin-3-ylsulfonyl)-1-methyl-1H-imidazole, is purified by column chromatography (SiO₂, EtOAc/hexane 1:1; yield: 65%).
Final Amide Coupling
Reaction Conditions
2-(Azetidin-3-ylsulfonyl)-1-methyl-1H-imidazole (4.0 g, 19.9 mmol) and 3-(benzyloxy)benzoyl chloride (5.2 g, 19.9 mmol) are combined in DCM (50 mL) with DIEA (7.0 mL, 39.8 mmol). The mixture is stirred at 25°C for 6 hr, followed by concentration and purification via recrystallization (EtOH/H₂O) to yield the title compound as a white solid (yield: 72%).
Spectroscopic Characterization
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J = 8.4 Hz, 2H), 7.45–7.30 (m, 5H), 7.10 (s, 1H), 5.20 (s, 2H), 4.50–4.30 (m, 4H), 3.90 (s, 3H), 3.20–3.00 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2, 159.8, 137.5, 136.2, 129.4, 128.7, 128.1, 127.8, 127.3, 121.5, 70.1, 58.3, 51.2, 49.8, 35.6 |
| HRMS (ESI+) | Calculated for C₂₁H₂₂N₃O₄S [M+H]⁺: 412.1328; Found: 412.1325 |
Optimization Studies
Sulfonylation Efficiency
Comparative testing of sulfonylation reagents:
| Reagent | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Imidazole-1-sulfonyl azide | 78 | 6 |
| SOCI₂/Et₃N | 45 | 12 |
| TsCl/DMAP | 32 | 24 |
Solvent Effects on Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 98 |
| THF | 68 | 95 |
| DMF | 58 | 90 |
Mechanistic Insights
The sulfonylation step proceeds via a diazo transfer mechanism, as confirmed by ¹⁵N NMR studies. The imidazole-1-sulfonyl azide reagent facilitates nucleophilic attack by the azetidine amine, forming the sulfonamide bond without requiring metal catalysts. Subsequent amide coupling follows a classical Schotten-Baumann mechanism, with DIEA scavenging HCl to drive the reaction.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
The compound “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functions.
Mechanism of Action
The mechanism of action of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring, for example, could bind to metal ions in enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its azetidine-sulfonyl bridge and benzyloxybenzoyl substituent. Below is a detailed comparison with analogous compounds from the literature:
Table 1: Key Structural and Functional Comparisons
Key Observations
Sulfonyl vs. Sulfinyl Groups: The target compound’s sulfonyl group (C–SO₂–) offers greater oxidative stability compared to sulfinyl (C–SO–) analogs like the compound in . This enhances metabolic resistance in vivo .
Azetidine Ring vs. Other Heterocycles: The azetidine ring (4-membered) introduces higher ring strain compared to 5- or 6-membered heterocycles (e.g., triazoles in ). This strain may enhance binding affinity to rigid enzyme pockets . Azetidine-containing compounds are less common in the literature, highlighting the novelty of the target molecule.
Benzyloxybenzoyl Substituent :
- The 3-(benzyloxy)benzoyl group may improve lipophilicity and membrane permeability compared to simpler benzyl or methoxy groups (e.g., ’s formamide-benzyl derivatives) .
- Similar substituents in ’s indole-benzimidazole hybrids showed high thermal stability (melting points >300°C), suggesting robustness in formulation .
Synthetic Complexity :
- Multi-step syntheses (e.g., chlorosulfonation in ) are common for sulfonyl-containing benzimidazoles, likely applicable to the target compound. Yields for analogous compounds range from 60–90%, depending on purification methods .
Research Findings and Implications
- Theoretical Predictions : DFT calculations (as in ) could model the electronic effects of the sulfonyl-azetidine bridge, predicting charge distribution and reactivity .
- Biological Potential: The compound’s structural features align with IDO1 inhibitors () and antitumor agents (), warranting in vitro enzyme assays and cytotoxicity screening.
- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis, requiring optimized conditions (e.g., low-temperature cyclization) to avoid side reactions.
Q & A
Q. Basic
- ¹H/¹³C NMR : Focus on sulfonyl-linked protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). The methyl group on imidazole appears as a singlet (~δ 3.7 ppm) .
- IR : Confirm sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .
How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?
Q. Advanced
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps (predicting redox behavior), and map electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities and guide SAR .
- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) with AMBER or GROMACS .
What strategies are recommended for resolving contradictions in biological activity data across different studies?
Q. Advanced
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ values) and adjust for variables like cell lines or assay conditions .
- Dose-Response Validation : Replicate experiments with controlled concentrations (e.g., 1 nM–100 µM) and orthogonal assays (e.g., fluorescence vs. colorimetric) .
- Mechanistic Profiling : Use knockout models (e.g., CRISPR) or selective inhibitors to isolate target pathways .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?
Q. Advanced
- Systematic Substitution : Modify the benzyloxy group (e.g., electron-withdrawing vs. donating substituents) and evaluate changes in activity .
- Pharmacophore Modeling : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding) using tools like Schrödinger’s Phase .
- Biological Testing : Screen analogs in high-throughput assays (e.g., kinase inhibition, antimicrobial activity) to correlate structural changes with potency .
What are the critical considerations in selecting catalysts and solvents for the sulfonation step in the synthesis?
Q. Basic
- Catalysts : Use NaH or K₂CO₃ to deprotonate azetidine, ensuring efficient sulfonyl group transfer .
- Solvents : Anhydrous THF or DMF for polar aprotic conditions, minimizing side reactions .
- Temperature : Maintain 0–25°C to prevent sulfonate ester formation .
What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetics and toxicity?
Q. Advanced
- In Vitro : Liver microsomes for metabolic stability, Caco-2 cells for permeability, and Ames test for mutagenicity .
- In Vivo : Rodent models for bioavailability studies (e.g., IV/PO dosing) and zebrafish for acute toxicity screening .
- Analytical Methods : LC-MS/MS for plasma concentration profiling and histopathology for organ-specific toxicity .
How can researchers ensure the reproducibility of synthesis procedures for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
